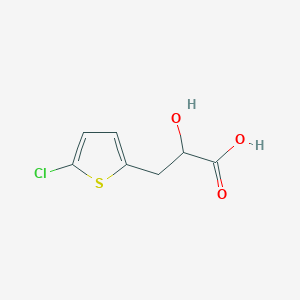
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is a synthetic organic compound It features a chlorophenyl group and a pyrrolidine ring, which are common motifs in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a pyrrolidine derivative.
Formation of the Carbonyl Group: This can be introduced through oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Using catalysts to speed up the reaction.
Temperature Control: Maintaining optimal temperatures to ensure the reaction proceeds efficiently.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The chlorophenyl group can participate in substitution reactions to introduce other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Swern oxidation reagents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Could be explored for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Chlorophenyl)pyrrolidine: Lacks the carbonyl group, which might affect its reactivity and applications.
1-(Pyrrolidine-2-carbonyl)pyrrolidine: Lacks the chlorophenyl group, which could influence its binding properties and chemical behavior.
Uniqueness
2-(3-Chlorophenyl)-1-(pyrrolidine-2-carbonyl)pyrrolidine hydrochloride is unique due to the presence of both the chlorophenyl and carbonyl groups, which can confer specific reactivity and binding properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C15H20Cl2N2O |
|---|---|
Poids moléculaire |
315.2 g/mol |
Nom IUPAC |
[2-(3-chlorophenyl)pyrrolidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride |
InChI |
InChI=1S/C15H19ClN2O.ClH/c16-12-5-1-4-11(10-12)14-7-3-9-18(14)15(19)13-6-2-8-17-13;/h1,4-5,10,13-14,17H,2-3,6-9H2;1H |
Clé InChI |
QNSYFLJKAFTNKM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


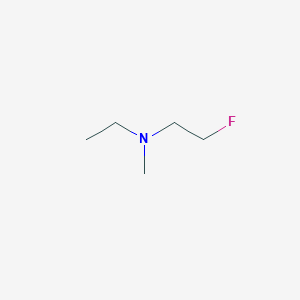
![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
![tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B13193430.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)


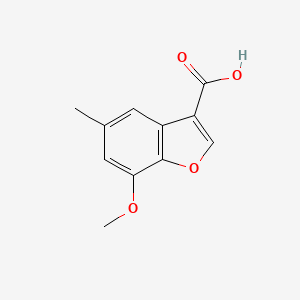

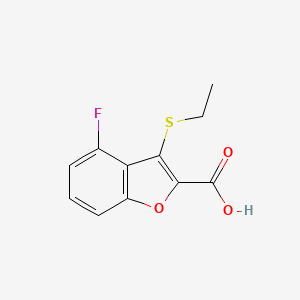

![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)
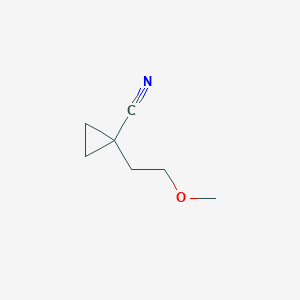
![2-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8h)-yl)propanoic acid](/img/structure/B13193482.png)
